molecular formula C14H17NO4S B2432801 2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide CAS No. 1788675-51-3

2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2432801
CAS No.: 1788675-51-3
M. Wt: 295.35
InChI Key: QTQDDBJRJNPVSR-UHFFFAOYSA-N
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Description

2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets leading to various biological effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Similar compounds have been shown to exhibit various biological activities, including anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and furan derivatives, which are then subjected to various functionalization reactions to introduce the ethoxy and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions will vary depending on the specific transformation desired but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide include other thiophene and furan derivatives with various functional groups. Examples include:

  • 2-ethoxy-N-(thiophen-2-ylmethyl)acetamide
  • 2-ethoxy-N-(furan-2-ylmethyl)acetamide
  • 2-ethoxy-N-((5-(furan-2-yl)methyl)thiophen-2-yl)methyl)acetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

2-ethoxy-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-8-10-5-6-12(20-10)14(17)11-4-3-7-19-11/h3-7,14,17H,2,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQDDBJRJNPVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CC=C(S1)C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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